6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H3ClIN3. It has a molecular weight of 279.47 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” includes a triazolopyridine core, which is a fused ring system containing a pyridine ring and a 1,2,4-triazole ring . The compound also contains a chlorine atom and an iodine atom attached to the triazolopyridine core .Physical And Chemical Properties Analysis
“6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” is a solid compound . Its molecular weight is 279.47 . More specific physical and chemical properties are not available in the literature I found .Scientific Research Applications
Computational Drug Design
Triazolopyridine derivatives have been investigated for their potential as inhibitors of P38 kinase, which is implicated in inflammatory responses and diseases. Computational studies involving molecular docking and dynamics simulation analysis suggest that these compounds could be future candidates for drug development in this area .
Optical Properties and Drug Development
The structural and optical properties of triazolopyridine derivatives have been explored, revealing potential applications as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, vasodilators, and substrates of NAD glycohydrolase .
Synthesis Methodology
Recent advancements in synthesis methods for triazolopyridines include a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method enhances the efficiency and sustainability of producing these compounds for various applications .
Pharmacological Activities
Triazolopyridine derivatives exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition (including carbonic anhydrase inhibitors and cholinesterase inhibitors) .
Antibacterial Applications
Novel triazolopyridine derivatives have been synthesized using different approaches and characterized for their antibacterial activity. These compounds hold promise for the development of new antibacterial agents .
Future Directions
The future research directions for “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed for related triazolopyridine compounds , “6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine” may also have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy as it can boost the immune response and work synergistically with other immunotherapeutic agents .
Mode of Action
The compound interacts with its target, IDO1, by inhibiting its catalytic activity . This interaction results in an enhanced immune response, making it a potential strategy in cancer immunotherapy .
Biochemical Pathways
The inhibition of IDO1 affects the tryptophan metabolism pathway . IDO1 is involved in the catabolism of tryptophan into kynurenine, a process that plays a role in immune regulation. By inhibiting IDO1, the compound can potentially disrupt this pathway and enhance the immune response .
Pharmacokinetics
Similar compounds have shown excellent in vitro metabolic stability
Result of Action
The inhibition of IDO1 by 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can result in an enhanced immune response . This can potentially lead to improved outcomes in cancer immunotherapy.
properties
IUPAC Name |
6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZLSNDCJWOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
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